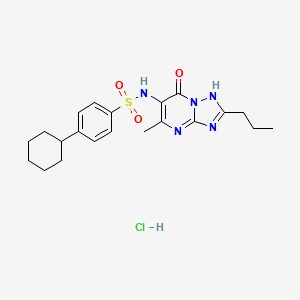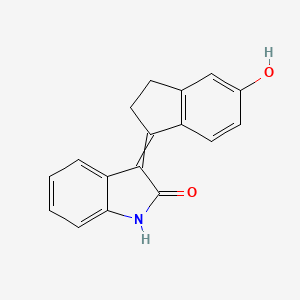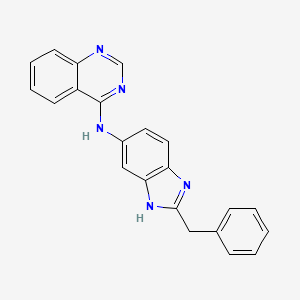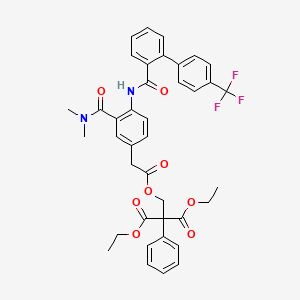
HaloPROTAC3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HaloPROTAC3 is a degrader of HaloTag fusion proteins.
Aplicaciones Científicas De Investigación
Targeted Protein Degradation Using HaloPROTAC3
HaloPROTAC3 has been instrumental in targeted protein degradation studies. For instance, Caine et al. (2020) demonstrated a reversible and conditional live-cell knockout strategy using HaloPROTAC3, which degrades HaloTag fusion proteins. This approach is applicable to numerous proteins and regulates target loss at the protein level, offering a modular protein-tagging approach that is more efficient than traditional mutagenesis or CRISPR knockout methods (Caine et al., 2020).
Rapid and Reversible Knockdown of Proteins
In 2019, Tovell et al. explored the use of HaloPROTAC-E, an optimized probe, to trigger the rapid degradation of endogenous target proteins. This study highlighted HaloPROTAC's role in the rapid and reversible knockdown of proteins like SGK3 and VPS34, facilitating a deeper understanding of protein functions in cellular processes (Tovell et al., 2019).
Phenotypic Studies and Therapeutic Target Identification
HaloPROTAC3's utility extends to phenotypic studies and identifying therapeutic targets. Caine et al. (2020) illustrated its use in degrading key therapeutic proteins like BRD4 and B-catenin, leading to significant insights into protein functions and roles in diseases (Caine et al., 2020).
Inducible Degradation of Proteins for Functional Analysis
Simpson et al. (2020) developed a ligand-inducible affinity-directed protein missile system using HaloPROTAC technology. This system enables the inducible degradation of target proteins, providing a versatile tool for the functional analysis of various intracellular proteins (Simpson et al., 2020).
E3 Ligase Binder Identification for Protein Degradation
Stacey et al. (2021) reported a novel phenotypic screening approach using HaloPROTACs to identify E3 ligase binders. This method contributes to the understanding and development of targeted protein degradation strategies (Stacey et al., 2021).
Propiedades
Nombre del producto |
HaloPROTAC3 |
|---|---|
Fórmula molecular |
C41H55ClN4O8S |
Peso molecular |
799.42 |
Nombre IUPAC |
(2S,4R)-N-(2-(2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethoxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1 |
Clave InChI |
UABTZMQNIWDHGQ-JGNAJVFASA-N |
SMILES |
O=C([C@H]1N(C([C@@H](N(CC2=C3C=CC=C2)C3=O)C(C)C)=O)C[C@H](O)C1)NCC4=CC=C(C5=C(C)N=CS5)C=C4OCCOCCOCCOCCCCCCCl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HaloPROTAC-3; HaloPROTAC 3; Halo PROTAC-3; HaloPROTAC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B1192781.png)

![4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B1192784.png)


